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Compound of Interest

Compound Name: 2-Amino-4-hydroxypyridine

Cat. No.: B184335 Get Quote

Introduction

2-Amino-4-hydroxypyridine, and its predominant tautomer 2-amino-1H-pyridin-4-one, is a

heterocyclic organic compound of significant interest to researchers in medicinal chemistry and

drug development. Its structural features, including the presence of amino and hydroxyl/oxo

groups on a pyridine ring, make it a versatile scaffold for the synthesis of novel therapeutic

agents. A thorough understanding of its spectroscopic properties is fundamental for its

identification, characterization, and quality control. This technical guide provides an in-depth

overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data for 2-Amino-4-hydroxypyridine, complete with detailed experimental protocols and

workflow visualizations.

It is important to note that 2-amino-4-hydroxypyridine exists in a tautomeric equilibrium with

2-amino-1H-pyridin-4-one.[1] The pyridin-4-one form is generally favored in most solvents. The

spectroscopic data presented herein will reflect the characteristics of this predominant

tautomer. Due to the limited availability of direct experimental spectra for 2-Amino-4-
hydroxypyridine in the public domain, the quantitative data presented in the tables are

estimations based on the analysis of closely related compounds.

Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for 2-Amino-4-
hydroxypyridine (predominantly as its 2-amino-1H-pyridin-4-one tautomer). These values are

derived from the analysis of similar compounds and theoretical predictions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

Proton
Predicted Chemical Shift
(δ, ppm) in DMSO-d₆

Multiplicity

H-3 5.5 - 5.7 d

H-5 6.0 - 6.2 d

H-6 7.2 - 7.4 d

NH₂ 5.8 - 6.0 br s

NH 10.5 - 11.5 br s

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values are based

on data from similar pyridine and pyridinone structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-1H-pyridin-4-one

Carbon
Predicted Chemical Shift (δ, ppm) in
DMSO-d₆

C-2 155 - 157

C-3 95 - 97

C-4 178 - 180

C-5 108 - 110

C-6 140 - 142

Note: Chemical shifts are referenced to TMS. Predicted values are based on data from

analogous pyridinone systems.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Amino-1H-pyridin-4-one
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch (amide) 3300 - 3100 Strong, broad

N-H stretch (amine) 3450 - 3300 Medium (doublet)

C=O stretch (amide) 1650 - 1630 Strong

C=C stretch (aromatic) 1600 - 1580 Medium

C-N stretch 1350 - 1250 Medium

N-H bend (amine) 1640 - 1560 Medium

Note: Predicted values are based on characteristic absorption frequencies for similar functional

groups in related heterocyclic compounds.

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2-Amino-4-hydroxypyridine

Ion Predicted m/z Fragmentation Pattern

[M+H]⁺ 111.05 Molecular ion peak

[M-NH₃]⁺ 94.03 Loss of ammonia

[M-CO]⁺ 83.05 Loss of carbon monoxide

Note: The molecular weight of C₅H₆N₂O is 110.11 g/mol . The values presented are for the

protonated molecule and its likely fragments in a positive ion mode mass spectrum.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following sections detail the methodologies for NMR, IR, and MS analysis of

2-Amino-4-hydroxypyridine.

NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-hydroxypyridine in 0.5-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

Instrument Setup:

Use a 400 MHz (or higher) NMR spectrometer.

Tune and match the probe for both ¹H and ¹³C frequencies.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence

(e.g., zgpg30).

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

IR Spectroscopy Protocol
Sample Preparation (ATR Method):
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Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

Place a small amount of the solid 2-Amino-4-hydroxypyridine sample directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS)
Sample Preparation:

Prepare a stock solution of 2-Amino-4-hydroxypyridine in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a working concentration of approximately 1-10 µg/mL with the

mobile phase.

Liquid Chromatography (LC) Conditions:

Use a C18 reverse-phase column.

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid

(A) and acetonitrile with 0.1% formic acid (B).

Set a flow rate of 0.2-0.5 mL/min.

Mass Spectrometry (MS) Conditions:
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Use an electrospray ionization (ESI) source in positive ion mode.

Set the capillary voltage, cone voltage, and source temperature to optimal values for the

instrument used.

Acquire data in full scan mode over a mass range of m/z 50-500.

For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 111.05) to

obtain fragmentation data.

Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

experimental protocols described above.
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NMR Spectroscopy Experimental Workflow.
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FTIR Spectroscopy (ATR) Experimental Workflow.
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Mass Spectrometry (LC-MS) Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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